LogP Differential: Target Compound Exhibits 0.65-Log-Unit Lower Lipophilicity Than the Dibrominated Analog
The target compound, 3-bromo-6-methoxy-1-(4-nitrophenoxy)benzene, possesses a calculated LogP of 3.93 [1], whereas its closest heavy analog, 1,2-dibromo-4-methoxy-5-(4-nitrophenoxy)benzene (CAS 84604-86-4), exhibits a LogP of 4.58 [2]. This represents a 0.65-log-unit higher lipophilicity for the dibrominated comparator. The difference is large enough to predict a greater than fourfold increase in octanol–water partition coefficient for the dibromo analog, meaning that substituting the target compound with the dibromo variant would significantly alter compound solubility, membrane permeability, and reverse-phase HPLC retention behavior.
| Evidence Dimension | LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.93 |
| Comparator Or Baseline | 1,2-Dibromo-4-methoxy-5-(4-nitrophenoxy)benzene (CAS 84604-86-4): LogP = 4.58 |
| Quantified Difference | ΔLogP = +0.65 (comparator is approximately 4.5× more lipophilic) |
| Conditions | Calculated values reported by SIELC Technologies using a proprietary computational algorithm. |
Why This Matters
A 0.65-log-unit difference in LogP is substantial; in drug discovery, such a shift can move a compound across critical Lipinski Rule-of-5 thresholds, alter Caco-2 permeability predictions, and change the elution order in reversed-phase preparative chromatography, directly impacting procurement specifications for medicinal chemistry campaigns.
- [1] SIELC Technologies. 3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene – Technical Datasheet. LogP: 3.93. Published 2018-05-17. View Source
- [2] SIELC Technologies. 4,5-Dibromo-2-(4-nitrophenoxy)anisole – Technical Datasheet. LogP: 4.58. Published 2018-05-16. View Source
